8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Description
Pheromones represent a sophisticated and highly specific mode of communication within the animal kingdom. These chemical signals govern a wide array of behaviors, from marking territory and signaling alarm to attracting mates. The study of these compounds falls under the purview of chemical ecology, a field that explores the chemical interactions between living organisms and their environment.
The concept of chemical communication between organisms has been observed for centuries, but it was in the mid-20th century that pheromone research truly began to flourish. The term "pheromone" was first coined in 1959 to describe substances that, when secreted by an individual, trigger a specific reaction in another individual of the same species. Early research was marked by the laborious process of isolating and identifying these potent compounds from insects. One of the first and most famous examples was the identification of bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. This pioneering work laid the foundation for the identification of thousands of other pheromones, revolutionizing our understanding of insect behavior and paving the way for innovative pest management strategies.
8,10-Dodecadien-1-ol, acetate (B1210297), (8E,10E)- is a prominent example of a sex pheromone, primarily known for its role in the reproductive cycle of several lepidopteran species, most notably the codling moth (Cydia pomonella) and the filbertworm moth (Melissopus latiferreanus). nih.gov In these species, the female releases the pheromone to attract males for mating. This chemical signal is highly specific, ensuring that only males of the same species are drawn in, a critical mechanism for reproductive isolation. The potency of this compound is remarkable, with males being able to detect and respond to minute quantities in the air.
From a chemical standpoint, 8,10-Dodecadien-1-ol, acetate, (8E,10E)- is classified as a straight-chain lepidopteran pheromone. Its systematic IUPAC name is [(8E,10E)-dodeca-8,10-dien-1-yl] acetate. vulcanchem.com The "(8E,10E)-" designation is crucial as it describes the stereochemistry of the double bonds at the 8th and 10th carbon positions, which is critical for its biological activity. vulcanchem.com Different isomers of this compound, such as the (E,Z), (Z,E), and (Z,Z) forms, can have significantly different or even inhibitory effects on the target insect's behavior. researchgate.net
| Property | Value |
| IUPAC Name | [(8E,10E)-dodeca-8,10-dien-1-yl] acetate |
| Synonyms | (E,E)-8,10-Dodecadien-1-ol acetate, Codlemone acetate |
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| CAS Number | 53880-51-6 |
Data sourced from PubChem and Vulcanchem. vulcanchem.comnih.gov
The field of pheromone research continues to evolve, with a strong focus on developing sustainable and environmentally friendly pest control methods. scoutlabs.ag Current research is exploring the intricate details of pheromone biosynthesis in insects, aiming to harness these pathways for biotechnological production. lu.se The identification and characterization of pheromone receptors in insect antennae are also key areas of investigation, providing insights into the molecular mechanisms of olfaction and potential targets for new pest management technologies. nih.govnih.gov
The future of pheromone-based pest management looks promising, with advancements in areas such as:
Biotechnological Production: Utilizing genetically engineered microorganisms or plants to produce pheromones in a cost-effective and sustainable manner. lu.seeuropeandissemination.eunih.gov
Novel Formulations and Delivery Systems: Developing more efficient and long-lasting dispensers, including sprayable microencapsulated formulations and automated traps. europeandissemination.euresearchgate.net
Integration with Other Pest Management Strategies: Combining pheromones with other integrated pest management (IPM) tools, such as biological control agents and kairomone-based attractants, to enhance efficacy. frontiersin.org
Expansion to a Wider Range of Pests: Identifying and synthesizing pheromones for a broader spectrum of agricultural and household pests. pestfreelivingblog.com
These advancements are poised to further reduce reliance on conventional insecticides, promoting a more sustainable approach to agriculture and pest control. scoutlabs.aglongdom.orgbattelle.org
Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodeca-8,10-dienyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |
InChI Key |
NTKDSWPSEFZZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Retrosynthetic Analysis of the (8E,10E)-Dodecadienyl Acetate (B1210297) Skeleton
A retrosynthetic analysis of the target molecule, (8E,10E)-dodecadien-1-yl acetate, reveals several logical disconnection points that form the basis for various synthetic strategies. The primary challenge lies in the stereoselective construction of the conjugated (E,E)-diene system.
The most apparent disconnections are at the carbon-carbon bonds that form the dodecadienyl backbone. A key disconnection is often made between C7 and C8, breaking the molecule into a C7 fragment and a C5 fragment containing the pre-formed diene. This approach simplifies the synthesis to the coupling of two smaller, more manageable synthons.
Another common strategy involves disconnecting one of the double bonds within the diene system, typically the C8-C9 bond. This leads to precursors such as a C10 aldehyde or phosphonium (B103445) salt and a C2 fragment, which can be joined using olefination reactions like the Wittig reaction. This method places the burden of stereocontrol on the olefination step.
Finally, the entire C12 backbone can be constructed first, followed by the introduction of the conjugated double bonds at a later stage through elimination or isomerization reactions. The terminal acetate group is typically introduced in the final step of the synthesis via acetylation of the corresponding alcohol, (8E,10E)-8,10-dodecadien-1-ol.
Classical Total Synthesis Approaches to 8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Early and classical syntheses of codlemone often relied on building blocks that already contained the conjugated (E,E)-diene system. A prevalent strategy involves using derivatives of sorbic acid (2E,4E-hexadienoic acid) as the starting material, which provides the required C1-C6 fragment with the correct stereochemistry. researchgate.net
One such approach involves the conversion of sorbyl acetate, which can be derived from 4-propenyl-1,3-dioxane. researchgate.net The synthesis proceeds by coupling a C6 synthon derived from sorbic acid with a suitable C6 fragment to complete the twelve-carbon chain. For example, a Grignard reagent prepared from a 6-halo-1-alkanol derivative can be coupled with a sorbate-derived electrophile. google.com This classical approach, while effective, may involve multiple steps and protection/deprotection sequences.
The key advantage of these methods is that the challenging (E,E)-diene stereochemistry is incorporated from the start, avoiding complex stereoselective reactions later in the synthesis. However, the availability and cost of the starting materials can be a limitation for large-scale industrial production.
Stereoselective Synthesis Strategies for (8E,10E) Configuration
Modern synthetic efforts have focused on developing highly stereoselective methods to construct the (8E,10E)-diene system, offering greater flexibility and efficiency. These strategies include olefin metathesis, variations of the Wittig reaction, and various carbon-carbon coupling reactions.
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. utc.edu Cross-metathesis (CM) reactions, in particular, are applicable to the synthesis of conjugated dienes. researchgate.net In the context of (8E,10E)-dodecadien-1-ol, a potential cross-metathesis approach would involve the reaction of a terminal alkene, such as 1-decen-10-ol acetate, with a simple alkene like (E)-2-butene, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).
While highly efficient for many applications, the stereochemical outcome of cross-metathesis reactions can be challenging to control, often yielding a mixture of E and Z isomers. researchgate.net Careful selection of the catalyst and reaction conditions is necessary to favor the desired E,E product. Ring-closing metathesis (RCM) is another powerful variant, though less directly applicable to the linear skeleton of codlemone without a more complex strategy involving subsequent ring-opening. nih.gov The primary advantage of metathesis is its functional group tolerance and the potential for creating the diene system in a single, catalytic step. utc.edu
The Wittig reaction and its modifications are among the most widely used methods for constructing the codlemone skeleton due to their reliability in forming carbon-carbon double bonds with good stereocontrol. nih.govgoogle.com A common strategy involves the reaction of a phosphonium ylide with an aldehyde.
For instance, an ylide generated from an 8-hydroxyoctyltriphenylphosphonium salt can be reacted with (2E)-butenal. google.com The stereochemistry of the newly formed double bond is highly dependent on the reaction conditions and the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes. By using a pre-existing E-double bond in the aldehyde, the Wittig reaction can be used to form the second E-double bond of the conjugated system.
Another variation involves the reaction of a C4 ylide, such as that derived from 1-bromo-2-butene, with an 8-oxo-alkanoate. google.com Careful control of reaction parameters, such as temperature and the choice of base, is crucial for achieving high stereoselectivity. For example, conducting the reaction at low temperatures (-78 to -70 °C) can improve the yield and stereochemical purity of the desired (8E,10E)-isomer. google.com
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
| 8-Hydroxyoctyltriphenylphosphonium bromide | (2E)-Butenal | n-Butyllithium, THF/Hexane, -78°C | (8E,10E)-Dodecadien-1-ol | google.com |
| Triphenylphosphonium salt of 1-bromo-2-butylene | 8-Oxo methylheptanoate | Base | (8E,10E)-Dodecadien-1-ol precursor | google.com |
| (Z)-2-pentenylidene triphenylphosphorane | 7-tert-butoxy-heptanal | N/A | (7E,9Z)-diene precursor | researchgate.net |
This table presents examples of Wittig reaction strategies for synthesizing conjugated dienes, including those related to pheromone synthesis.
Various metal-catalyzed coupling reactions are instrumental in assembling the carbon skeleton of (8E,10E)-dodecadien-1-ol. These methods offer high efficiency and stereoselectivity.
Grignard coupling reactions are a prominent example. A Grignard reagent, such as one prepared from a protected 6-chlorohexanol, can be coupled with an electrophile containing the diene system, like (2E,4E)-2,4-hexadien-1-yl acetate, in the presence of a copper catalyst (e.g., Li₂CuCl₄). google.com This approach builds the C12 backbone by forming the C6-C7 bond, with the diene stereochemistry already established in one of the coupling partners.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, also provide powerful means to construct the diene system. For example, a vinyl borane (B79455) or organozinc reagent can be coupled with a vinyl halide. A synthesis of (7E,9Z)-dodecadienyl acetate, a related pheromone, highlights the utility of Pd(0)-catalyzed cross-coupling to assemble an enyne, which is subsequently reduced to the (E,Z)-diene. researchgate.net A similar strategy can be adapted for the (E,E)-isomer by choosing appropriate precursors and reduction conditions. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is another effective method for creating diyne precursors that can be stereoselectively reduced to the desired (E,E)-diene. rsc.orgorganic-chemistry.org
| Coupling Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Reference |
| Grignard Coupling | Chlorohexyloxy trimethylsilane-derived Grignard | (2E, 4E)-2,4-hexadiene-1-alcohol acetate | Li₂CuCl₄ | google.com |
| Palladium-catalyzed | 1-Heptyne | (E)-1,2-dichloroethene | Palladium catalyst | nih.gov |
| Cadiot-Chodkiewicz | 1-Decyne | 4-Bromo-3-butyn-1-ol | CuCl | rsc.org |
This table illustrates various coupling reactions used in the synthesis of conjugated dienes relevant to pheromones.
Chemoenzymatic Synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Chemoenzymatic and biosynthetic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. The biosynthesis of codlemone in the codling moth involves a series of enzymatic reactions starting from fatty acid precursors. nih.govnih.gov Specifically, a bifunctional Δ9 desaturase enzyme, Cpo_CPRQ, has been identified that catalyzes two consecutive desaturation steps. slu.senih.gov This enzyme first introduces an E9 double bond into a C12 fatty acyl precursor and subsequently performs a 1,4-desaturation to generate the conjugated (E,E)-8,10-diene system. nih.govnih.gov
This understanding of the natural biosynthetic pathway has paved the way for producing codlemone precursors in heterologous systems, such as the plant Camelina sativa. slu.se By introducing the genes for the specific thioesterase (to produce C12 acids) and the bifunctional desaturase (Cpo_CPRQ) into the plant, significant quantities of (E,E)-8,10-dodecadienoic acid can be produced in the seed oil. slu.se This acid can then be chemically converted to the corresponding alcohol (codlemone) and subsequently acetylated. This "plant factory" approach represents a green chemistry alternative to conventional synthesis. slu.se
Furthermore, lipases can be employed for the stereoselective resolution of alcohol intermediates in synthetic routes, although this is more common in the synthesis of chiral pheromones. mdpi.com However, the use of enzymes for specific transformations, such as selective acetylation or hydrolysis, can be integrated into a broader synthetic strategy to improve efficiency and reduce the need for protecting groups.
Green Chemistry Principles in Pheromone Synthesis and Production
The synthesis of complex molecules like insect pheromones has traditionally involved multi-step chemical processes that can generate significant waste and utilize hazardous materials. researchgate.net The adoption of green chemistry principles aims to mitigate these environmental impacts by designing safer, more efficient, and sustainable synthetic routes. acs.orgnih.gov
A leading example of green chemistry applied to (8E,10E)-8,10-dodecadien-1-ol, acetate (also known as codlemone) is the use of metabolic engineering in plants. lu.selu.se Researchers have successfully engineered the oilseed crop Camelina sativa to produce precursors of the pheromone, demonstrating a significant shift from conventional chemical synthesis to a renewable, bio-based manufacturing platform. lu.senih.gov This biosynthetic approach aligns with several core principles of green chemistry. acs.orgnih.gov
Key Green Chemistry Principles Applied in Biosynthesis:
| Principle Number | Green Chemistry Principle acs.orgnih.gov | Application in Codlemone Biosynthesis |
| 1 | Prevention | By producing the pheromone precursors directly in the plant, this method minimizes the complex waste streams often associated with traditional multi-step organic synthesis. lu.se |
| 3 | Less Hazardous Chemical Syntheses | The synthesis occurs within the plant's biological system, avoiding the use of harsh, toxic, or flammable reagents and solvents common in industrial chemical processes. |
| 7 | Use of Renewable Feedstocks | The primary raw materials are carbon dioxide, water, and sunlight, utilized by the plant, representing a fully renewable resource base. nih.govlu.se |
| 12 | Inherently Safer Chemistry for Accident Prevention | Biosynthesis in plants operates at ambient temperature and pressure, eliminating the risks of explosions, fires, and chemical releases associated with high-energy chemical reactions. acs.org |
In this innovative "plant factory" approach, genes from the California bay laurel (Umbellularia californica) and the codling moth itself were introduced into Camelina sativa. lu.se These genes encode for enzymes, such as a fatty acyl-ACP thioesterase and a bifunctional ∆9 desaturase, that divert the plant's natural fatty acid metabolism to produce (E,E)-8,10-dodecadienoic acid, a direct precursor to the final pheromone. researchgate.netlu.senih.gov In the T4 generation of these engineered plants, the precursor constituted 5.5% of the total fatty acids. lu.senih.gov The extracted diene acid is then converted into the corresponding alcohol and subsequently acetylated to yield the final active pheromone. lu.senih.gov The bioactivity and specific attraction of the plant-derived codlemone to male moths have been confirmed through rigorous testing, validating the efficacy of this green production method. lu.senih.gov
Scalability and Industrial Production Challenges in 8,10-Dodecadien-1-ol, acetate, (8E,10E)- Synthesis
The widespread use of codlemone for mating disruption in agriculture requires its production on a large, industrial scale, with orchard treatments potentially requiring up to 100 grams per hectare over a growing season. nih.govresearchgate.net Achieving this scale presents significant chemical and economic challenges.
Stereochemical Purity: The biological activity of the pheromone is highly dependent on its stereochemistry. The (8E,10E)-isomer is the active component, and the presence of other isomers can reduce its effectiveness. google.com Traditional chemical syntheses must, therefore, incorporate highly stereoselective steps to produce the correct isomer with purities often needing to exceed 95%. nih.gov Methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions are often employed to control the geometry of the double bonds, but these can be complex and generate byproducts that are difficult to separate. google.comnih.gov
Process and Economic Hurdles:
| Challenge | Description |
| Cost of Reagents | Key reagents used in stereoselective syntheses, such as specific catalysts (e.g., Palladium, Li₂CuCl₄) and phosphonium salts for Wittig reactions, can be expensive, contributing significantly to the final product cost. google.comnih.govgoogle.com |
| Waste Management | Many synthesis routes generate substantial waste. For example, the Wittig reaction produces triphenylphosphine (B44618) oxide as a byproduct in stoichiometric amounts, which is costly to manage and recycle. google.com The use of protecting groups, common in complex syntheses, adds steps for their addition and removal, lowering atom economy. acs.org |
| Purification | Achieving the high isomeric purity required for pheromone applications necessitates intensive purification steps, such as fractional distillation under high vacuum or flash chromatography, which are energy-intensive and can be challenging to scale up efficiently. nih.govgoogle.com |
| Infrastructure | Some synthetic steps may require specialized equipment, such as reactors capable of handling pressurized hydrogenation or cryogenic conditions for certain organometallic reactions, representing a significant capital investment. google.com |
The biosynthetic route using engineered Camelina sativa offers a potential solution to many of these challenges by simplifying the core synthesis to a single agricultural process. lu.se However, it introduces its own set of scalability issues, including optimizing pheromone precursor yields in the plant, developing efficient large-scale extraction and purification processes for the fatty acids, and the final chemical conversion steps to the acetate. lu.se Despite these hurdles, the bio-based approach represents a promising pathway to more sustainable and potentially more cost-effective industrial production of (8E,10E)-8,10-dodecadien-1-ol, acetate .
Biosynthesis Pathways and Mechanisms of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Identification of Precursor Molecules in Producing Organisms
The biosynthetic pathway for most common moth sex pheromones, known as "Type 1" pheromones, originates from the de novo synthesis of hexadecanoate (B85987) (a 16-carbon acyl chain) from acetyl-CoA. nih.govresearchgate.net However, the production of the C12-based codlemone in Cydia pomonella requires a more specialized initial step. The pathway diverges early in fatty acid synthesis with the production of a 12-carbon saturated fatty acid, lauric acid (12:0), which serves as the foundational precursor. nih.gov This C12 acyl chain is then sequentially modified. Labeling experiments have confirmed that lauric acid is first converted to the mono-unsaturated intermediate, (E)-9-dodecenoic acid (E9-12:Acyl). biorxiv.orgnih.gov This monoene is the direct precursor for the subsequent desaturation step that creates the conjugated diene system characteristic of the final pheromone. biorxiv.orgnih.gov
| Precursor Molecule | Chemical Formula | Role in Biosynthesis |
| Acetyl-CoA | C23H38N7O17P3S | Initial building block for fatty acid synthesis. nih.gov |
| Lauric acid (12:0) | C12H24O2 | Primary C12 fatty acyl precursor. nih.gov |
| (E)-9-dodecenoic acid | C12H22O2 | Mono-unsaturated intermediate for final desaturation. biorxiv.org |
| (E,E)-8,10-dodecadienoic acid | C12H20O2 | The immediate fatty acyl precursor to the alcohol, codlemone. biorxiv.orgnih.gov |
Enzymatic Machinery Involved in Carbon Chain Elongation
The production of the specific C12 precursor for codlemone biosynthesis is not a process of elongating shorter chains but rather a controlled termination of the standard fatty acid synthesis pathway. In general insect fatty acid synthesis, the process would typically continue to produce 16- or 18-carbon chains. nih.gov In C. pomonella, a specialized fatty acyl-ACP thioesterase (FatB) is responsible for cleaving the C12 acyl chain (lauric acid) from the acyl carrier protein (ACP), effectively halting further elongation. nih.gov This mechanism ensures the availability of the correct chain-length substrate for the subsequent pheromone-specific enzymatic reactions. This is a critical control point that dictates the carbon backbone of the final pheromone molecule.
Stereospecific Desaturation and Isomerization Processes
The creation of the conjugated (8E,10E)-diene system is the most distinctive feature of codlemone biosynthesis and is accomplished by a unique fatty acid desaturase (FAD). biorxiv.orgnih.gov In Cydia pomonella, a single, bifunctional Δ9 desaturase, identified as Cpo_CPRQ, performs two consecutive and highly specific desaturation steps. nih.govnih.gov
First Desaturation: The Cpo_CPRQ enzyme first acts on the lauric acid (12:0) precursor, introducing a double bond between carbons 9 and 10 to produce the intermediate (E)-9-dodecenoic acid. This initial step is unusual as it generates an E9 unsaturation. biorxiv.orgnih.gov
Second Desaturation: The same enzyme then catalyzes a second, atypical 1,4-desaturation on the (E)-9-dodecenoic acid intermediate. This reaction removes hydrogen atoms from carbons 8 and 11, which results in the formation of the conjugated (E,E)-8,10-diene system, yielding (E,E)-8,10-dodecadienoic acid. biorxiv.orgnih.gov
This dual-function desaturase is a key evolutionary innovation that defines the pheromone signature of the codling moth and related species. nih.gov The stereospecificity of these enzymes is crucial; moth desaturases are known to catalyze the formation of conjugated dienoic fatty acids by stereospecifically removing pro-(R) hydrogen atoms from the substrate carbons. acs.orgnih.gov
| Enzyme | Function | Substrate | Product |
| Fatty Acyl-ACP Thioesterase (FatB) | Terminates fatty acid synthesis at C12. | Dodecanoyl-ACP | Lauric acid (12:0). nih.gov |
| Bifunctional Δ9 Desaturase (Cpo_CPRQ) | 1. Initial E9 desaturation2. 1,4-desaturation | 1. Lauric acid (12:0)2. (E)-9-dodecenoic acid | 1. (E)-9-dodecenoic acid2. (E,E)-8,10-dodecadienoic acid. nih.gov |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl precursor to an alcohol. | (E,E)-8,10-dodecadienoyl-CoA | (E,E)-8,10-dodecadien-1-ol. biorxiv.orgpnas.org |
| Acetyltransferase (ATF) | Acetylates the fatty alcohol. | (E,E)-8,10-dodecadien-1-ol | (8E,10E)-8,10-Dodecadien-1-ol, acetate (B1210297). nih.gov |
Acetylation Mechanisms of the Alcohol Moiety
Following the desaturation steps, the resulting fatty acyl precursor, (E,E)-8,10-dodecadienoic acid, must be converted to its corresponding alcohol before the final acetylation. This is achieved by a fatty acyl-CoA reductase (FAR), an enzyme that reduces the activated fatty acyl-CoA to a fatty alcohol. biorxiv.orgpnas.org This reduction is a key step in the biosynthesis of most Type I moth pheromones, which can be alcohols, aldehydes, or acetate esters. pnas.org
The final step in the biosynthesis is the esterification of the alcohol moiety. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). nih.gov While the specific acetyltransferase responsible for producing straight-chain alkyl acetate pheromones in insects has not yet been definitively identified, functional studies have shown that non-insect enzymes, such as the ATF1 enzyme from yeast (Saccharomyces cerevisiae), can efficiently catalyze the acetylation of moth pheromone alcohols. nih.gov This indicates that a similar enzymatic mechanism, utilizing acetyl-CoA as the acetate donor, is present in the pheromone glands of moths like C. pomonella. nih.gov
Genetic Regulation of Pheromone Biosynthesis Pathways
The biosynthesis of sex pheromones in moths is a tightly regulated process, often controlled by both hormonal signals and circadian rhythms. nih.govcapes.gov.br A key regulatory factor in many species is the Pheromone Biosynthesis-Activating Neuropeptide (PBAN). nih.gov The release of PBAN from the subesophageal ganglion can trigger critical steps in the biosynthetic pathway, which may include the initial synthesis of fatty acyl precursors or the final reduction of these precursors to alcohols, depending on the species. nih.gov The expression of the genes encoding the biosynthetic enzymes is also highly specific. In C. pomonella, for instance, the gene for the crucial Cpo_CPRQ desaturase is specifically expressed in the female's pheromone gland. biorxiv.org This tissue-specific gene expression ensures that the pheromone is only produced in the specialized cells where it is synthesized and released.
Comparative Biosynthetic Studies Across Different Insect Species
For example, the biosynthesis of conjugated 10,12-dienic pheromones in species like the silkworm, Bombyx mori, or the tobacco hornworm, Manduca sexta, proceeds through a Δ11 monoene intermediate, which is then desaturated to form the diene. biorxiv.org This contrasts sharply with the codling moth's use of a Δ9 desaturase to create an E9 intermediate, which is then converted to the E8,E10-diene. biorxiv.orgnih.gov
Phylogenetic analysis reveals that the unique bifunctional desaturase in C. pomonella (Cpo_CPRQ) belongs to a large, Lepidoptera-specific clade of desaturase genes. nih.gov This gene family has undergone significant diversification, giving rise to enzymes with different specificities, such as the Δ11 and Δ10 desaturases found in other tortricid moths. nih.gov This evolutionary pattern highlights how gene duplication and subsequent functional divergence have enabled the development of the vast diversity of species-specific pheromone signals observed across the Lepidoptera.
Biological Activity and Ecological Roles of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Interspecific Chemical Communication via (8E,10E)-Dodecadienyl Acetate (B1210297)
Interspecific chemical communication occurs when a chemical signal from one species affects the behavior of another. (8E,10E)-Dodecadienyl acetate is involved in such interactions, primarily in two ways: as a common attractant for multiple species and as a behavioral antagonist that interferes with the communication of another species.
As a synthetic attractant, (8E,10E)-dodecadienyl acetate has been shown to lure several different species of moths. This cross-attraction is significant for pest monitoring programs, where a single lure can attract multiple pest species. For example, it is used as an attractant for the pine shoot moth (Rhyacionia rigidana) and has been identified as an attractant for moths in the Tortricidae family, such as Epiblema foenella and Eucosma aemulana. medchemexpress.compherobase.com
Perhaps its most studied interspecific role is its antagonistic effect on the codling moth, Cydia pomonella. The primary sex pheromone for the codling moth is (8E,10E)-dodecadien-1-ol (codlemone). While structurally very similar, the acetate form, (8E,10E)-dodecadienyl acetate, is not a primary attractant but acts as a behavioral modifier. When present in the pheromone plume of codlemone, it can disrupt the mate-seeking behavior of male codling moths, thereby interfering with the reproductive cycle of a different species. noaa.govresearchgate.net This interaction highlights how a subtle change in a chemical structure (an alcohol vs. an acetate) can alter its function from a species-specific signal to an interspecific disruptor.
Behavioral Responses Elicited by the Pheromone in Target Organisms
The perception of (8E,10E)-dodecadienyl acetate by an insect's olfactory system triggers specific and often critical behaviors. These responses are predominantly related to reproduction.
The primary behavioral response elicited by (8E,10E)-dodecadienyl acetate is mate location. It is a naturally occurring sex pheromone produced by the female filbertworm, Cydia latiferreana, to attract males for mating. epa.gov Synthetic versions of the compound are used in agricultural settings to disrupt this process. By permeating the air with the pheromone, mating disruption techniques make it difficult for males to locate females, thus reducing reproduction. epa.gov
In the case of the codling moth, the behavioral response is more complex. While not the primary attractant, the presence of (8E,10E)-dodecadienyl acetate in a codlemone plume significantly alters the flight behavior of males. noaa.gov Wind tunnel studies have shown that as the concentration of the acetate increases relative to the alcohol, male moths reduce their flight speed and increase their track angles. noaa.govresearchgate.net This erratic flight path makes them less efficient in locating the source of the pheromone (the female), demonstrating a clear disruption of mate-location behavior. noaa.gov
| Species | Role of (8E,10E)-dodecadienyl acetate | Observed Behavior |
| Cydia latiferreana (Filbertworm) | Sex Pheromone | Attraction of males for mating. epa.gov |
| Cydia pomonella (Codling moth) | Behavioral Antagonist | Disruption of upwind flight to the primary pheromone; reduced flight speed. noaa.gov |
| Rhyacionia rigidana (Pine shoot moth) | Attractant | Attraction to synthetic lures. medchemexpress.com |
| Epiblema foenella (White-foot bell moth) | Pheromone / Attractant | Attraction to synthetic lures. pherobase.com |
While many insect pheromones are known to cause aggregation (e.g., bark beetles) or dispersal, the scientific literature does not prominently document (8E,10E)-dodecadienyl acetate as a primary driver of these specific behaviors. Its role appears to be overwhelmingly concentrated on reproductive behaviors, specifically mate attraction and disruption, rather than signaling for insects to either congregate on a food source or disperse from a location.
Electrophysiological Responses to 8,10-Dodecadien-1-ol, acetate, (8E,10E)-
For a behavioral response to occur, the chemical signal must first be detected by the insect's antenna, triggering an electrical signal in the nervous system. Electrophysiological studies, such as electroantennography (EAG), confirm that the antennae of certain insects are sensitive to (8E,10E)-dodecadienyl acetate.
An EAG measures the average electrical output from the entire antenna in response to an odorant. Studies on the codling moth have demonstrated that male antennae produce a distinct electrophysiological response when stimulated with (8E,10E)-dodecadienyl acetate. nih.gov This confirms that, although it is an antagonist, the moth's sensory system is equipped to detect it.
Similarly, in studies of other moths where this or related compounds are part of the pheromone blend, techniques like gas chromatography-electroantennographic analysis (GC-EAD) are used. This method passes compounds separated by a gas chromatograph over an insect antenna, pinpointing the exact chemicals that elicit an electrical response. Such studies have been crucial in identifying active pheromone components, including isomers of dodecadienyl acetate, in species like the tentiform leafminer. nih.gov The detection of (8E,10E)-dodecadienyl acetate at the antennal level is the foundational step for the subsequent behavioral responses.
Olfactory Receptor Neuron (ORN) Specificity and Sensitivity
The specificity of an insect's response to a pheromone is determined by specialized Olfactory Receptor Neurons (ORNs) located on the antenna. Each ORN typically expresses a specific odorant receptor protein that binds to a particular chemical or a small group of structurally related chemicals.
Research on the codling moth has shown that its antennae contain different types of ORNs. nih.gov Some neurons are highly tuned to the primary pheromone, codlemone, while others respond to different compounds, including behavioral antagonists like (8E,10E)-dodecadienyl acetate. researchgate.netnih.gov The presence of ORNs that respond to the acetate explains how it can interfere with the signal from codlemone. When both types of neurons are stimulated, the combined signal sent to the brain is altered, leading to a confused or inhibited behavioral response. This suggests that the olfactory system is not just a simple lock-and-key mechanism but one that integrates information from multiple channels to produce a coherent behavioral outcome.
The activation of one set of neurons by the attractant (codlemone) and another by the antagonist ((8E,10E)-dodecadienyl acetate) creates a complex neural code. The brain's interpretation of this mixed signal results in the observed disruption of flight rather than attraction. This demonstrates a high degree of specificity and sensitivity, where the insect can distinguish between the alcohol and acetate forms of the same molecule and react differently to each. nih.gov
Pheromone Blends and Their Synergistic/Antagonistic Effects in Insect Behavior
Most insect pheromones are not single compounds but rather specific blends of multiple chemicals. The precise ratio of these components is often critical for an effective signal. (8E,10E)-Dodecadienyl acetate is a clear example of a compound whose effect is highly dependent on its presence and ratio within a blend.
The antagonistic effect of (8E,10E)-dodecadienyl acetate on the codling moth is a classic example of this principle. When presented alone, it has little to no attractive activity. However, when added to the primary pheromone, codlemone, it disrupts attraction. Research has quantified this effect, showing that male attraction is antagonized when the ratio of (8E,10E)-dodecadienyl acetate to codlemone reaches just 5%. noaa.govresearchgate.net An additive inhibitory effect was also observed when it was combined with another related compound, (8E,10Z)-dodecadien-1-ol. noaa.gov This demonstrates that maintaining species-specific communication often requires not only the presence of the correct components but also the exclusion or minimal presence of incorrect ones. These incorrect components can act as "noise," jamming the communication channel.
| Pheromone Blend Component | Ratio Relative to Codlemone | Effect on Codling Moth (C. pomonella) Behavior |
| (8E,10E)-dodecadienyl acetate | 5% | Antagonized male attraction; reduced flight speed. noaa.govresearchgate.net |
| (8E,10Z)-dodecadien-1-ol | 20% | Antagonized male attraction. noaa.gov |
| (8E,10E)-dodecadienyl acetate + (8E,10Z)-dodecadien-1-ol | Combined | Additive inhibitory effect on attraction. noaa.gov |
This antagonistic relationship is vital for reproductive isolation between closely related species that might use similar chemical channels. By producing or being sensitive to inhibitory compounds like (8E,10E)-dodecadienyl acetate, a species can ensure that it only responds to mates of its own kind.
Influence of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- on Target Insect Population Dynamics
The chemical compound 8,10-Dodecadien-1-ol, acetate, (8E,10E)-, a potent pheromone antagonist, significantly influences the population dynamics of target insect species, most notably the codling moth (Cydia pomonella). Its primary role is in mating disruption, a pest control strategy that permeates the atmosphere with synthetic pheromones to prevent males from locating females, thereby suppressing reproduction and reducing the subsequent larval population that causes crop damage.
The application of this acetate in conjunction with the main pheromone component, codlemone ((E,E)-8,10-dodecadien-1-ol), directly impacts key population parameters. Research has demonstrated that this blend disrupts the normal mating behavior of male codling moths. Instead of exhibiting directed upwind flight towards a female, the presence of the acetate antagonist in the environment enhances cross-wind and downwind flight paths within the orchard canopy. unipd.it This disorientation reduces the probability of successful mating, leading to a decrease in fertile eggs and, consequently, a smaller subsequent generation of larvae.
The effectiveness of mating disruption, and thus the influence on population dynamics, is closely linked to the initial population density of the target pest. nih.govscispace.com In orchards with low initial codling moth populations, mating disruption strategies incorporating (8E,10E)-8,10-Dodecadien-1-ol, acetate can be highly effective, leading to a significant reduction in fruit damage. scispace.com However, in areas with high pest population densities, the efficacy of this method can be diminished as the chances of random encounters between males and females increase. frontiersin.orgresearchgate.net
Detailed Research Findings
Field studies have consistently shown a marked reduction in male moth captures in traps baited with pheromones within areas treated with mating disruption dispensers releasing (8E,10E)-8,10-Dodecadien-1-ol, acetate. This reduction in trap catch is a primary indicator of the disruption of mate-finding behavior and is used to infer the impact on the broader population.
One study investigating mating disruption in chestnut orchards against Cydia species demonstrated a significant suppression of male captures in treated plots compared to control plots. For Cydia fagiglandana, trap catch suppression averaged 89.5% in 2019 and 93.8% in 2020. For Cydia splendana, the suppression was 57.4% and 81% in the same years, respectively. nih.gov This directly reflects a reduction in the active male population available for mating.
Table 1: Male Moth Trap Catch Suppression in Mating Disruption (MD) Plots vs. Control Plots (2019-2020)
| Species | Year | Trap Catch Suppression (%) |
|---|---|---|
| Cydia fagiglandana | 2019 | 89.5 |
| Cydia fagiglandana | 2020 | 93.8 |
| Cydia splendana | 2019 | 57.4 |
| Cydia splendana | 2020 | 81.0 |
Data sourced from: Pheromone-Mediated Mating Disruption as Management Option for Cydia spp. in Chestnut Orchard - PMC nih.gov
The ultimate measure of the influence on population dynamics from an agricultural perspective is the reduction in crop damage. Research in apple orchards has quantified the effectiveness of mating disruption by comparing the percentage of damaged fruit in treated and untreated plots. The efficacy of the treatment is often inversely correlated with the initial pest population.
In a series of experiments, the effectiveness of mating disruption for codling moth control ranged from 62.1% to 81.2% using Ecodian CP dispensers in orchards with varying pest pressures. scispace.com High efficacy was achieved in orchards where the initial population was low, with fruit damage in untreated plots ranging from 3.1% to 4.1%. scispace.com Conversely, in an orchard with a high pest population, indicated by 9.8% fruit damage in the untreated plot, the effectiveness was lower at 62.1%. scispace.com
Table 2: Efficacy of Mating Disruption on Codling Moth Based on Initial Population Density
| Experiment | Initial Pest Population Level (indicated by % fruit damage in untreated plots) | Effectiveness of Mating Disruption (%) |
|---|---|---|
| I | Low (4.1%) | High |
| II | High (9.8%) | 62.1 |
| III | Low (3.1%) | High |
Data sourced from: The control of codling moth (Cydia pomonella L.) population using mating disruption method scispace.com
These findings underscore the critical role of (8E,10E)-8,10-Dodecadien-1-ol, acetate in modulating the reproductive success of target insects. By disrupting chemical communication, it directly reduces mating frequency, which in turn lowers the population density of the subsequent generation, leading to a measurable decrease in agricultural damage.
Analytical Methodologies for Identification and Quantification of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Extraction and Purification Techniques from Biological Matrices and Synthetic Products
From Biological Sources: The initial step in analyzing (8E,10E)-8,10-dodecadien-1-ol, acetate (B1210297) from its natural source, the female codling moth (Cydia pomonella), involves extraction from the pheromone glands. nih.govwsu.edu A common method utilizes solvent extraction, where the glands are dissected and immersed in a non-polar solvent like n-heptane or methylene (B1212753) chloride. nih.govoup.com Methanol has also been used to effectively extract the bound pheromone. oup.com To isolate the pheromone from other extracted materials, saponification may be employed, followed by an acid wash to convert soaps into fatty acids, which can then be separated. oup.com
From Synthetic Products: For synthetic preparations of (8E,10E)-8,10-dodecadien-1-ol, acetate, purification is essential to remove byproducts and ensure the correct isomeric ratio. Flash chromatography on silica (B1680970) gel is a widely used technique for this purpose. nih.gov This method separates compounds based on their polarity, effectively isolating the desired pheromone acetate from other components of the reaction mixture.
A summary of common extraction and purification methods is presented in the table below.
| Method | Matrix | Description | Reference |
| Solvent Extraction | Biological (Insect Glands) | Glands are immersed in solvents like n-heptane or methylene chloride to dissolve the pheromone. nih.govoup.com | nih.govoup.com |
| Saponification | Biological Extracts | Used to break down fatty esters, followed by an acid wash to separate fatty acids from the neutral pheromone. oup.com | oup.com |
| Flash Chromatography | Synthetic Products | A column chromatography technique using silica gel to separate the target compound based on polarity. nih.gov | nih.gov |
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of (8E,10E)-8,10-dodecadien-1-ol, acetate, providing both qualitative and quantitative information.
Gas chromatography is a powerful tool for separating the volatile components of a mixture. researchgate.net In the analysis of (8E,10E)-8,10-dodecadien-1-ol, acetate, a sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information. wiley.com As the separated components exit the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification. nih.gov
High-performance liquid chromatography is another valuable separation technique, particularly for less volatile or thermally sensitive compounds. unl.edu While GC is more common for pheromone analysis, HPLC can be employed for the purification and analysis of synthetic intermediates or derivatized pheromones. unl.edu In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential interactions of the analytes with the stationary phase. unl.edu
The table below summarizes the key aspects of the chromatographic techniques used for analyzing (8E,10E)-8,10-dodecadien-1-ol, acetate.
| Technique | Principle of Separation | Information Obtained | Typical Application |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid phase based on volatility and polarity. nih.gov | Retention time for identification and peak area for quantification. | Purity analysis of synthetic pheromone and quantification in biological extracts. |
| GC-Mass Spectrometry (GC-MS) | Separation by GC followed by ionization and mass-based detection. wiley.com | Retention time and mass spectrum for definitive identification. nih.gov | Structural confirmation and identification of trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. unl.edu | Retention time for identification and peak area for quantification. | Purification of synthetic intermediates and analysis of derivatized pheromones. unl.edu |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the precise chemical structure of (8E,10E)-8,10-dodecadien-1-ol, acetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed structural information. tandfonline.com
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (8E,10E)-8,10-dodecadien-1-ol, acetate, the ¹H NMR spectrum would show characteristic signals for the protons on the double bonds (olefinic protons), the protons on the carbons adjacent to the double bonds (allylic protons), the protons on the carbon bearing the acetate group, and the methyl protons of the acetate group. researchgate.net The coupling constants between adjacent protons can help to determine the stereochemistry (E or Z) of the double bonds. wikipedia.org
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are indicative of their electronic environment. tandfonline.com For (8E,10E)-8,10-dodecadien-1-ol, acetate, distinct signals would be observed for the carbons of the double bonds, the carbons in the alkyl chain, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. wiley.com For (8E,10E)-8,10-dodecadien-1-ol, acetate, the IR spectrum would show characteristic absorption bands for:
C=O stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in the acetate ester. researchgate.net
C-O stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponds to the stretching of the C-O single bonds in the ester group. researchgate.net
=C-H stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the double bonds. iupac.org
C=C stretch: Absorptions in the region of 1650-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations.
=C-H bend: For the (E,E)-isomer, a characteristic absorption band around 967 cm⁻¹ is expected due to the out-of-plane bending of the hydrogens on the trans double bonds. iupac.org
The following table outlines the key spectroscopic methods for the characterization of (8E,10E)-8,10-dodecadien-1-ol, acetate.
| Technique | Information Provided | Key Spectral Features for (8E,10E)-8,10-Dodecadien-1-ol, acetate |
| ¹H NMR Spectroscopy | Information about the proton environment, including chemical shift, integration, and coupling constants. researchgate.net | Signals for olefinic, allylic, and acetate protons; coupling constants confirm (E,E) stereochemistry. wikipedia.org |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. tandfonline.com | Distinct signals for olefinic carbons, alkyl chain carbons, and the carbonyl and methyl carbons of the acetate group. researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. wiley.com | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), and a characteristic band for trans C=C bonds (~967 cm⁻¹). researchgate.netiupac.org |
Advanced Bioassay Techniques for Pheromone Activity Screening
To evaluate the biological efficacy of (8E,10E)-8,10-Dodecadien-1-ol, acetate, and related compounds, researchers employ advanced bioassay techniques that measure physiological and behavioral responses in the target insect. These methods are crucial for identifying active compounds, determining optimal blend ratios, and ensuring the quality of synthetic lures.
Electroantennography (EAG) : This technique measures the electrical response of an insect's antenna to volatile compounds. By placing electrodes on an excised antenna, researchers can record the sum of depolarizations of olfactory receptor neurons when a puff of an odorant, such as a pheromone isomer, is passed over it. When coupled with a gas chromatograph (GC-EAG), this method allows for the rapid screening of individual compounds from a complex mixture, identifying which specific chemicals elicit a neural response in the moth. researchgate.net
Wind Tunnel Bioassays : Wind tunnels provide a controlled environment to study the behavioral responses of insects to pheromone plumes. psu.edu These assays are considered a more discriminating bioassay in pheromone research because they allow for the observation of a sequence of complex, in-flight behaviors that mimic natural responses. psu.edunih.gov Male codling moths are released into the tunnel, and a plume of the test pheromone is generated at the upwind end. Researchers then quantify a range of behaviors, including activation (initiation of movement), upwind flight (anemotaxis), zigzagging flight patterns within the plume, and contact or landing at the pheromone source. researchgate.netresearchgate.net These studies are critical for optimizing the composition of pheromone lures, as the presence of minor components or incorrect isomeric ratios can significantly impact male attraction. researchgate.netresearchgate.net
| Technique | Principle of Operation | Type of Data Obtained | Primary Application |
|---|---|---|---|
| Electroantennography (EAG) | Measures the collective electrical potential change from the antennal olfactory neurons in response to an odor stimulus. | Physiological (neural response amplitude). | Screening compounds for olfactory activity; identifying active components in gland extracts. |
| Wind Tunnel Bioassay | Observes and quantifies insect flight behavior within a controlled airstream containing a pheromone plume. | Behavioral (e.g., flight initiation, upwind flight, source contact). researchgate.net | Evaluating the attractiveness of specific pheromone blends and release rates. researchgate.net |
Development of Portable and Field-Deployable Detection Systems
The effective use of pheromones for mating disruption requires maintaining an adequate concentration in the orchard air. conicet.gov.ar Traditional monitoring relies on manual inspection of sticky traps, which is labor-intensive. conicet.gov.ar This has driven the development of portable and automated systems for real-time, in-field detection of airborne pheromone concentrations and pest presence.
Automated "Smart" Traps : These systems integrate traditional pheromone-baited traps with digital technology. A typical smart trap includes a lure, a trapping surface, a high-resolution digital camera, and a communication module. nih.govnih.gov The camera periodically captures images of the trap interior, and onboard or cloud-based algorithms use artificial intelligence and machine learning to identify and count the target pest, distinguishing it from non-target insects. nih.gov This provides growers with real-time data on pest pressure without the need for manual trap checks.
Electronic Noses (E-noses) : An e-nose is a device equipped with an array of chemical sensors designed to detect and discriminate between complex odors. conicet.gov.ar For pheromone detection, e-noses typically use metal oxide semiconductor (e.g., tin dioxide) sensors. conicet.gov.arresearchgate.net When the pheromone molecule adsorbs onto the sensor surface, it causes a change in electrical conductivity, generating a signal. conicet.gov.ar By analyzing the response pattern across the entire sensor array, the device can identify the presence of the target pheromone and estimate its concentration in the air, even against a background of other volatile organic compounds from plants and fruit. conicet.gov.arresearchgate.net
Biosensors : A newer class of field-deployable technology involves biosensors, which incorporate a biological component (like an antibody or receptor protein) coupled to a transducer. While still largely in development for pheromone monitoring, these systems offer the potential for extremely high sensitivity and specificity. ed.ac.uknih.gov For example, a carbon nanotube-based field-effect transistor could be functionalized with olfactory receptors to create a highly sensitive detector for airborne pathogens or, potentially, specific pheromones. nih.gov These devices aim to be low-cost, user-friendly, and provide rapid, on-site analysis. ed.ac.ukinnspub.net
| System Type | Principle of Operation | Key Components | Advantages | Limitations |
|---|---|---|---|---|
| Automated "Smart" Trap | Pheromone lure attracts insects; an integrated camera and AI software automatically identify and count them. nih.gov | Pheromone lure, camera, sticky liner, communication module (e.g., cellular/Wi-Fi). nih.gov | Provides real-time pest counts, reduces labor, enables remote monitoring. nih.gov | Accuracy can be affected by non-target species; potential for misidentification by AI. nih.gov |
| Electronic Nose (E-nose) | An array of chemical sensors generates a unique signal pattern ("fingerprint") in response to airborne volatiles. conicet.gov.ar | Array of gas sensors (e.g., metal oxide), pump system, pattern recognition software. conicet.gov.ar | Real-time detection of airborne pheromone concentration, non-destructive. conicet.gov.arresearchgate.net | Requires training against background odors; sensitive to humidity and temperature changes. researchgate.net |
| Biosensor | A biological recognition element (e.g., antibody, receptor) binds specifically to the target molecule, causing a measurable signal. ed.ac.uk | Bioreceptor, transducer (e.g., electrochemical, optical), signal processor. nih.govinnspub.net | Potentially very high sensitivity and specificity; rapid response. ed.ac.uk | Often still in development; stability of biological components in field conditions can be a challenge. nih.gov |
Structure Activity Relationship Sar Studies of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e and Its Analogs
Impact of Geometric Isomerism (E,E vs. E,Z, Z,E, Z,Z) on Pheromone Efficacy
The precise spatial arrangement of atoms around the double bonds, known as geometric isomerism, is a paramount factor in the biological recognition of pheromones. The (8E,10E) configuration is critical for the bioactivity of 8,10-dodecadien-1-ol and its acetate (B1210297). Electrophysiological and behavioral studies on the codling moth have demonstrated a strict requirement for the (E,E) isomer for optimal male attraction.
Single sensillum recordings from male C. pomonella antennae have identified specific receptor neurons that are most sensitive to the (8E,10E)-dodecadienol. The response of these neurons to the other geometric isomers—(8E,10Z), (8Z,10E), and (8Z,10Z)—is significantly weaker, comparable to the response elicited by a tenfold lower dose of the (E,E) isomer.
Behavioral assays in both wind tunnels and field trapping experiments confirm the primacy of the (E,E) isomer. The presence of other isomers often leads to a reduction in male attraction, acting as antagonists. For instance, the addition of the (E,Z) isomer at levels of 20% or higher significantly decreases male landings on the pheromone source and reduces trap captures in the field. Similarly, the (Z,Z) isomer shows an antagonistic effect at high concentrations. In contrast, the (Z,E) isomer has a more complex role; in some wind tunnel studies, its addition at low percentages slightly increased male flight response, although this did not translate to significantly higher captures in field trials. This has led to suggestions that specific receptors for the (Z,E) isomer may exist on male antennae. A blend mimicking the equilibrium of all four isomers was found to strongly inhibit male attraction, underscoring the importance of isomeric purity for maximum efficacy.
| Isomer Configuration | Observed Effect on Male Cydia pomonella Attraction |
| (8E,10E) | Primary attractant; elicits the strongest electrophysiological and behavioral response. |
| (8E,10Z) | Antagonistic at concentrations of 20% or more; reduces male attraction. |
| (8Z,10E) | Slight increase in flight response in wind tunnel studies; no significant effect in field traps. |
| (8Z,10Z) | Antagonistic at high concentrations (e.g., 100%). |
| Equilibrium Blend | Strongly reduces male attraction. |
Role of Chain Length and Saturation in Biological Recognition
The carbon chain length of a fatty-acid-derived pheromone is another critical determinant of its biological activity. Most "Type I" moth pheromones, a class that includes codlemone and its derivatives, possess carbon backbones ranging from 10 to 18 carbons. The 12-carbon (dodecyl) chain of 8,10-dodecadien-1-ol acetate places it squarely within this common range, which is prevalent among numerous pest species in the Tortricidae family.
While specific studies systematically altering the chain length of (8E,10E)-8,10-dodecadien-1-ol acetate are not extensively detailed in the available literature, SAR principles suggest that deviations from the natural C12 length would likely lead to a significant loss of activity. The receptor site within the insect's pheromone-binding protein (PBP) is precisely shaped to accommodate the specific length and conformation of the C12 backbone. Shorter or longer chains would likely fail to achieve the optimal orientation and binding affinity within this pocket. For other moth pheromones, it has been shown that the terminal alkyl chain fits into a specific hydrophobic pocket in the receptor, and any change in length disrupts this crucial interaction.
Similarly, the degree of saturation is vital. The conjugated diene system at the 8 and 10 positions is a key feature for receptor recognition. Saturation of these double bonds would drastically alter the molecule's shape from a relatively linear, rigid structure to a much more flexible one, preventing it from binding effectively to the specific olfactory receptors tuned to the diene structure.
Influence of Functional Group Modifications on Pheromone Activity
Electrophysiological studies have revealed the existence of distinct types of receptor neurons on the male codling moth antenna.
One type of neuron is most sensitive to the primary pheromone alcohol, (8E,10E)-8,10-dodecadien-1-ol. Interestingly, this neuron also responds to the four geometric isomers of the acetate, with the highest sensitivity being to the (E,E)-acetate.
A second, separate type of receptor neuron responds exclusively to the acetate isomers and does not respond to the alcohol isomers.
This neuronal specialization indicates that the insect's olfactory system can clearly distinguish between the alcohol and acetate functional groups. In behavioral terms, (8E,10E)-8,10-dodecadien-1-yl acetate can act as a behavioral antagonist to the primary alcohol pheromone. When added to a codlemone lure, the acetate can reduce male attraction, with inhibitory effects observed when its ratio relative to the alcohol is as low as 5%.
Further research into functional group modifications has included the synthesis of halogenated analogs of codlemone. These studies aim to create compounds with potentially greater stability or altered activity for pest management, highlighting that the terminal functional group is a key target for synthetic modification in SAR studies.
| Functional Group | Compound Example | Role in Cydia pomonella Olfaction |
| Alcohol (-OH) | (8E,10E)-8,10-Dodecadien-1-ol | Primary sex pheromone; strong attractant. |
| Acetate (-OCOCH₃) | (8E,10E)-8,10-Dodecadien-1-ol, acetate | Recognized by separate receptor neurons; can act as a behavioral antagonist to the alcohol pheromone. |
| Aldehyde (-CHO) | (8E,10E)-8,10-Dodecadienal | A known component in the pheromone systems of other related moths; elicits responses from specific olfactory neurons. |
Synthesis and Evaluation of Sterically Modified Analogs
Altering the steric properties of a pheromone molecule—its three-dimensional size and shape—can provide further insight into the spatial constraints of its receptor. This can be achieved by introducing bulky substituents or by creating conformationally restricted analogs that lock the molecule into a specific shape.
While the strategy of creating rigid analogs is a common approach in medicinal chemistry and SAR studies to probe receptor-ligand interactions, specific research detailing the synthesis and evaluation of a wide range of sterically hindered or conformationally restricted analogs of (8E,10E)-8,10-dodecadien-1-ol acetate is limited in published literature. However, some modifications can be considered in this context. For example, the synthesis of halogenated analogs of codlemone represents a form of steric modification. Replacing a hydrogen atom with a halogen (e.g., fluorine or chlorine) alters the size, electronics, and binding properties of that region of the molecule. The evaluation of such compounds via electroantennography (EAG) provides data on how these steric and electronic changes affect the molecule's ability to trigger a response from the antennal receptors. The general principle is that for a molecule to remain active, any steric modifications must not disrupt the key conformational and pharmacophoric elements required for binding to the olfactory receptor.
Computational Modeling and Cheminformatics in SAR Prediction
In recent years, computational methods have become invaluable tools for predicting and explaining the structure-activity relationships of pheromones. These in silico techniques, including molecular modeling and docking, provide insights into how pheromone molecules interact with their protein targets at a molecular level.
For the codling moth pheromone system, molecular modeling has been used to investigate why different geometric isomers exhibit such varied biological activities. Modeling studies have supported the hypothesis that the slight behavioral activity of the (Z,E) isomer is not due to it mimicking the shape of the highly active (E,E) isomer, but rather due to its binding to a distinct and specific receptor type.
Furthermore, molecular docking simulations have been employed to study the interaction between codlemone and its Pheromone-Binding Proteins (PBPs). PBPs are responsible for capturing pheromone molecules at the antenna and transporting them to the olfactory receptors. Docking studies involving the PBP from Grapholita molesta (a related species) and codlemone have identified key amino acid residues within the PBP's binding pocket that are crucial for ligand recognition. nih.gov These studies suggest that hydrophobic interactions are the predominant forces governing the binding. By understanding these specific interactions, it becomes possible to predict how structural modifications to the pheromone analog—such as changes in chain length or the addition of functional groups—would affect its binding affinity and, consequently, its biological activity. These computational approaches are essential for the rational design of new, more potent, or more stable pheromone analogs. nih.govmdpi.com
Applications of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e in Integrated Pest Management Ipm
Pheromone-Based Insect Monitoring and Trapping Systems
Pheromone-based monitoring is a cornerstone of modern IPM, providing essential data for making informed pest management decisions. Traps baited with (8E,10E)-8,10-Dodecadien-1-ol, acetate (B1210297) are highly effective tools for tracking the activity of specific moth species.
Population Density Estimation
Monitoring traps baited with (8E,10E)-8,10-Dodecadien-1-ol, acetate are instrumental in estimating the population density of target pests. For instance, this acetate is a key component of the sex pheromone for the pea moth (Cydia nigricana). researchgate.netnih.gov By deploying traps and recording the number of male moths captured over a specific period, growers and pest management professionals can infer the relative abundance of the pest in a given area. While a direct correlation between trap catch and absolute population density can be complex and influenced by environmental factors, consistent monitoring provides a valuable index of population trends. Research has shown that the number of male Cydia nigricana captured in these traps can indicate the potential for subsequent larval infestation.
Similarly, this acetate is a component of the pheromone for the filbertworm moth (Cydia latiferreana), a significant pest in hazelnut and oak ecosystems. usda.gov Traps baited with a blend of isomers of 8,10-dodecadien-1-ol acetate, including the (8E,10E) isomer, are used to monitor male moth populations. usda.gov The data gathered from these traps helps in determining the necessity and timing of control interventions.
Table 1: Research Findings on Population Monitoring with (8E,10E)-8,10-Dodecadien-1-ol, acetate
| Pest Species | Lure Composition | Key Findings |
| Pea Moth (Cydia nigricana) | (E,E)-8,10-dodecadien-1-yl acetate | Trap captures provide a reliable indication of moth presence and flight periods. researchgate.netnih.gov |
| Filbertworm (Cydia latiferreana) | Equilibrium mixture of 8,10-dodecadien-1-ol acetate isomers | Trap placement height significantly impacts capture rates, with traps in the upper canopy being most effective. usda.gov |
| Eastern Pine Seedworm (Cydia toreuta) | (E,Z)-8,10-dodecadienyl acetate with (E,E) isomer | The addition of the (E,E) isomer to the primary (E,Z) pheromone can increase trap catch, though not always significantly. nih.gov |
Pest Infestation Forecasting
Data from pheromone traps can be integrated into phenology models to forecast pest development and predict periods of high infestation risk. By correlating trap captures with degree-day accumulations, it is possible to anticipate key life cycle events, such as egg laying and larval emergence. This forecasting allows for the precise timing of control measures, maximizing their effectiveness while minimizing unnecessary pesticide applications. For pests like the pea moth, early detection of the male flight enables growers to take action before significant crop damage occurs.
Mating Disruption Strategies Employing 8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Mating disruption is a powerful IPM tactic that utilizes synthetic pheromones to interfere with the ability of male insects to locate and mate with females. (8E,10E)-8,10-Dodecadien-1-ol, acetate is a key active ingredient in several commercially available mating disruption products.
Mechanism of Action of Mating Disruption
Mating disruption functions by permeating the atmosphere of a crop with a high concentration of the synthetic female sex pheromone. This creates a state of sensory overload for the male moths, leading to several disruptive outcomes:
False-plume following: Males may waste time and energy following the synthetic pheromone trails emanating from the dispensers rather than from calling females.
Camouflage: The high concentration of the synthetic pheromone can mask the natural pheromone plumes released by females, making them difficult for males to locate.
Sensory adaptation/habituation: Prolonged exposure to the high pheromone concentration can lead to the adaptation of the male's antennal receptors, rendering them less sensitive to the natural pheromone.
For the filbertworm, products such as Isomate® FBW Ring release (E,E)-8,10-dodecadien-1-yl acetate to disrupt the normal mating cycle of this pest in pomegranates, pome fruits, and hazelnuts. regulations.govepa.gov In the case of the codling moth (Cydia pomonella), while the primary pheromone is (E,E)-8,10-dodecadien-1-ol, the acetate form can act as an antagonist and enhance the disruptive effect when used in combination. noaa.gov
Field Efficacy in Agricultural and Forestry Ecosystems
The field efficacy of mating disruption using (8E,10E)-8,10-Dodecadien-1-ol, acetate has been demonstrated in various cropping systems. In hazelnut orchards, the use of pheromone dispensers for filbertworm control has been shown to significantly reduce moth captures in monitoring traps by 40 to 88 percent compared to untreated areas. oregonstate.edu This reduction in mating success translates to lower levels of nut damage, often comparable to conventional insecticide programs. oregonstate.edu
In forestry, this acetate is a component of the pheromone for the eastern pine seedworm, a pest of pine cones. nih.gov While less documented than in agricultural settings, the principles of mating disruption are applicable for managing this pest in seed orchards and valuable timber stands.
Table 2: Field Efficacy of Mating Disruption with (8E,10E)-8,10-Dodecadien-1-ol, acetate
| Target Pest | Crop/Ecosystem | Mating Disruption Product | Observed Efficacy |
| Filbertworm (Cydia latiferreana) | Hazelnuts | Isomate® FBW Ring | 40% - 88% reduction in male moth trap captures. oregonstate.edu |
| Filbertworm (Cydia latiferreana) | Hazelnuts | Isomate® FBW Ring | Nut damage levels comparable to conventional pyrethroid treatments. oregonstate.edu |
| Codling Moth (Cydia pomonella) | Apples | Pheromone blends containing the acetate | The acetate acts as an antagonist, enhancing the disruption of male orientation to the primary pheromone. noaa.gov |
Mass Trapping Methodologies for Pest Population Control
Mass trapping is another IPM strategy that utilizes pheromones to reduce pest populations. This approach involves deploying a high density of pheromone-baited traps throughout an area to capture a significant proportion of the male population, thereby reducing the number of successful matings.
While mating disruption is the more common application for (8E,10E)-8,10-Dodecadien-1-ol, acetate, mass trapping can be a viable option in certain situations, particularly in smaller, isolated pest populations or as a component of an area-wide management program. The success of mass trapping is dependent on several factors, including the pest's biology, the efficiency of the trap design, and the density of traps deployed. For pests like the filbertworm, a high density of traps baited with the appropriate pheromone blend could theoretically contribute to population suppression. However, more research is needed to establish clear guidelines and demonstrate the cost-effectiveness of mass trapping with this specific compound compared to mating disruption.
Integration of Pheromone Technology with Other Pest Management Tactics
An effective IPM program for codling moth management leverages (8E,10E)-Dodecadienyl Acetate not as a standalone solution, but as a foundational component integrated with cultural, chemical, and biological controls. ucanr.edufgv.com.au This multi-faceted approach addresses the pest at different life stages and mitigates the risk of control failures.
Sanitation: Regularly removing and destroying infested fruit from trees and the orchard floor prevents larvae from completing their life cycle. ucanr.edu This is most critical in the early months of the season but should continue throughout. ucanr.edu
Host Removal: Eliminating nearby abandoned host trees (such as apple, pear, and walnut) destroys reservoirs of codling moth populations. ucanr.edu
Pruning and Canopy Management: Proper pruning allows for better spray penetration if chemical interventions are needed and can facilitate other management tasks. fgv.com.auucanr.edu
Fruit Thinning: Hand-thinning to remove infested fruit before worms can exit is an effective way to reduce the subsequent generation's population. ucanr.edu
Integration with Chemical Control: While mating disruption aims to reduce reliance on broad-spectrum insecticides, supplemental chemical applications are often necessary, particularly in the initial years of an MD program or in orchards with high pest pressure. ucanr.eduusu.edu The integration strategy focuses on:
Judicious Insecticide Use: Insecticides are not applied on a fixed schedule but are timed precisely based on monitoring data, such as moth flight activity and degree-day models. fgv.com.aufarmonaut.com Sprays are targeted to coincide with egg hatching to be most effective. fgv.com.au
Supplemental Sprays: In orchards with moderate-to-high codling moth populations, a supplemental insecticide spray is often required to target the first generation of hatching eggs, even when under mating disruption. ucanr.edu
Resistance Management: To prevent insecticide resistance, products with different modes of action are rotated. ucanr.edu The combination of mating disruption with insecticides is a key anti-resistance strategy. nih.gov
Integration with Monitoring: Intensive monitoring is essential for the success of any IPM program utilizing mating disruption. usu.edu
Pheromone Traps: Standard pheromone traps are used to establish the first sustained moth flight (biofix), which is crucial for timing control measures. ucanr.edunortheastipm.org
High-Load Lures: In orchards under mating disruption, the high concentration of synthetic pheromone can overwhelm standard traps. usu.edu Therefore, specialized high-load lures or combination lures (e.g., containing pear ester) are used to effectively monitor moth populations and assess the success of the disruption program. ucanr.eduusu.edu Trap catches that exceed established thresholds can trigger supplemental insecticide applications. unl.edu
Case Studies in IPM Programs Utilizing (8E,10E)-Dodecadienyl Acetate
Numerous studies have demonstrated the successful implementation of (8E,10E)-Dodecadienyl Acetate in areawide IPM programs, leading to significant reductions in pesticide use and crop damage.
Case Study 1: Walnut Orchards in Kahramanmaraş, Turkey
A two-year study was conducted in walnut orchards in Turkey to evaluate the efficacy of mating disruption against the codling moth. One orchard was treated with pheromone dispensers (MD plot), while a control orchard received no pesticide applications (NP plot). The MD plot used 1000 dispensers per hectare. cabidigitallibrary.org Fruit damage was assessed at harvest. The results showed that the damage rate in the MD orchard was significantly lower than in the control plot and remained below the acceptable economic threshold of 6%. cabidigitallibrary.org The study highlighted that mating disruption can be an effective alternative to chemical control in walnut production. cabidigitallibrary.org
Table 1: Codling Moth Infestation Rates in Walnut Orchards
| Year | Treatment | Average Infestation Rate (%) |
|---|---|---|
| Year 1 | Mating Disruption (MD) | 5.1% |
| No Pesticide (NP) | 21.3% | |
| Year 2 | Mating Disruption (MD) | 4.8% |
| No Pesticide (NP) | 20.1% |
Data sourced from a study in Kahramanmaraş, Turkey. cabidigitallibrary.org
Case Study 2: The Randall Island Areawide IPM Project, USA
A collaborative, long-term project involving five growers was established on 760 contiguous acres of orchards to reduce codling moth populations over time. californiaagriculture.org The program integrated mating disruption with a reduced number of insecticide applications. The success of the program was measured by monitoring pest population levels using pheromone traps and assessing fruit damage at harvest. Over a six-year period, the program dramatically reduced codling moth populations. californiaagriculture.org The number of insecticide applications for codling moth was reduced by 75% (from an average of four to one per season), while fruit damage was consistently held to less than 1%. californiaagriculture.org This project demonstrated that a long-term, areawide approach can successfully lower pest pressure and reduce reliance on conventional pesticides. californiaagriculture.org
Table 2: Randall Island Project - Pheromone Trap Catches
| Year | Treatment Phase | Mean Moths per Trap |
|---|---|---|
| Initial Years | Pre/Early Program | ~80 |
| Final Years | Established Program | <10 |
Data reflects population reduction over a 6-year period. californiaagriculture.org
Case Study 3: Codling Moth Areawide Management Program (CAMP), USA
In the early 1990s, growers in the USA were offered a new IPM program that centered on the adoption of sex pheromones for mating disruption, supported by intensive monitoring and the judicious use of selective pesticides. unl.edu In these areawide programs, orchards were treated with the full label rate of pheromone dispensers (Isomate-C+ was primarily used). unl.edu Growers were encouraged to apply one spray of an organophosphate insecticide to lower the initial pest population. unl.edu A high density of traps with high-load pheromone lures was used for monitoring, and moth catch thresholds were established to guide the need for supplemental sprays during the second moth generation. unl.edu This integrated approach proved highly successful, fueling a rapid adoption of pheromone-based pest management that resulted in a significant reduction in fruit injury using nearly 80% less broad-spectrum insecticides. nih.gov
Formulation and Delivery Systems for 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Design and Development of Controlled Release Technologies
Controlled-release technologies are fundamental to the practical application of synthetic pheromones. The primary objective is to maintain a specific concentration of the pheromone in the atmosphere to effectively disrupt pest mating behavior. usu.edu The design of these technologies involves selecting appropriate carrier materials and dispenser formats that dictate the release profile of the active substance. researchgate.net
Polymer-based matrices are the most common platforms for the sustained release of (8E,10E)-8,10-Dodecadien-1-ol, acetate (B1210297). These systems function as reservoirs from which the pheromone gradually diffuses. The choice of polymer and the physical design of the dispenser are critical factors that control the release rate. researchgate.netsemanticscholar.org
Common polymer-based dispensers include:
Hand-Applied Dispensers: These are single-point sources that release the pheromone over an extended period, often an entire growing season. usu.edu Examples include polyethylene (B3416737) tube dispensers and twisted rope dispensers. usu.edusemanticscholar.org Research comparing various commercial hand-applied dispensers found that while release rates differed, all were still emitting the pheromone after 140 days in an orchard. usu.edu
Hollow Fibers and Flakes: These formats increase the surface area for release and can be distributed throughout the target area. Polyethylene is a common material for these types of dispensers. semanticscholar.org
Sol-Gel Matrices: An innovative approach involves entrapping the pheromone within sol-gel polymers. These silica-based matrices are environmentally safe and can be engineered to have different pore sizes, allowing for fine-tuned control over release rates. researchgate.net In laboratory studies, sol-gel formulations containing the related compound, (8E,10E)-dodecadien-1-ol, demonstrated a nearly constant release rate over many days. researchgate.net
The functionalization of polymers may involve synthetic modifications to adjust their properties, optimizing the release profile for specific environmental conditions and target pests. semanticscholar.org
There is growing interest in the development of biodegradable delivery systems to reduce the environmental footprint of agricultural plastics. Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone, are well-established in the medical field for controlled drug delivery. nih.govscispace.com These materials break down into non-toxic byproducts through processes like hydrolytic cleavage. nih.gov
The application of these polymers for pheromone release is an area of active research. The goal is to create dispensers that provide effective, season-long pheromone release and then degrade naturally in the field, eliminating the need for retrieval and disposal. researchgate.net While the widespread commercial use of fully biodegradable dispensers for (8E,10E)-8,10-Dodecadien-1-ol, acetate is still emerging, they represent a significant area of development for sustainable pest management. nih.govresearchgate.net
Microencapsulation Techniques for Pheromone Longevity and Stability
Microencapsulation is a technology used to create sprayable pheromone formulations. This technique involves enclosing microscopic droplets of the active ingredient within a protective polymer shell, enhancing its stability and controlling its release. usu.edusuterra.com
A microencapsulated formulation consists of two primary components: the active ingredient (the core) and a protective polymer matrix (the shell). suterra.com Each microcapsule functions as a microscopic dispenser, and a single application can distribute billions of these point sources throughout a crop canopy. suterra.com
The synthesis of these core-shell microcapsules is a complex process designed to protect the pheromone from environmental factors like oxidation and UV light. suterra.com General methods for creating core-shell microcapsules involve forming an emulsion of the active ingredient in an aqueous solution containing the shell-forming polymer. Through processes such as interfacial polymerization or coacervation, the polymer forms a solid shell around the pheromone core. google.commdpi.com The specific polymers and synthesis methods are often proprietary but are engineered to achieve desired characteristics like adhesion to foliage and resistance to rain. suterra.comresearchgate.net
The release of (8E,10E)-8,10-Dodecadien-1-ol, acetate from microcapsules is a diffusion-controlled process. The polymer shell acts as a membrane through which the pheromone must pass to become airborne. The rate of release is governed by the thickness and permeability of the polymer wall, the concentration of the pheromone within the core, and environmental factors such as temperature. mdpi.com
The release kinetics from such systems can often be described by established mathematical models. ptfarm.pl
| Kinetic Model | Equation | Description |
|---|---|---|
| Zero-Order | Q_t = Q_0 + K_0 t | Release rate is constant over time, independent of concentration. Ideal for achieving a steady pheromone level. |
| Higuchi | Q_t = K_H \sqrt{t} | Describes release from a matrix as a function of the square root of time, based on Fickian diffusion. Common in matrix-based systems. |
| Korsmeyer-Peppas | M_t / M_\infty = K t^n | An empirical model that describes release from a polymeric system. The release exponent 'n' provides insight into the mechanism (e.g., diffusion, swelling). |
These models are used to predict the longevity of a formulation and ensure it remains effective for several weeks after application. suterra.commdpi.comptfarm.pl For example, kinetic modeling of a similar microencapsulated pheromone showed it could maintain an effective airborne concentration for approximately 12 days. researchgate.net
Optimization of Pheromone Release Rates for Field Applications
The biological activity of (8E,10E)-8,10-Dodecadien-1-ol, acetate is highly dependent on its atmospheric concentration, which is a direct result of the dispenser's release rate. An optimal release rate is crucial; a rate that is too low will be ineffective, while an excessively high rate can be uneconomical and may even cause repellency or habituation in the target pest. researchgate.net
Field studies have been conducted to determine the optimal release rates for the closely related parent compound, (8E,10E)-dodecadien-1-ol (codlemone), which provides direct insight into the requirements for the acetate form. Researchers tested a wide range of emission values and correlated them with the number of male moths captured in traps. researchgate.netnih.gov
The results from these trials showed a clear relationship between the pheromone release rate and moth attraction. A correlation between trap catches and emission levels ranging from 11 to 1,078 µ g/day was found to fit a logarithmic model. researchgate.netnih.gov Within a lower range of 11 to 134 µ g/day , the captures followed a decreasing linear trend as the release rate increased. researchgate.netnih.gov
| Release Rate Range (µg/day) | Observed Effect on Moth Captures | Interpretation for Formulation Design |
|---|---|---|
| 11 - 67 | No significant difference in trap catches within this range. nih.gov | This range is effective for attraction-based applications like monitoring. |
| 11 - 134 | A decreasing linear trend in captures was observed as the rate increased. researchgate.net | Suggests the beginning of a saturation or inhibitory effect at higher rates. |
| > 134 | Increasingly lower captures compared to the optimal range. researchgate.net | High release rates are less efficient for attraction and may be better suited for mating disruption. |
These findings are critical for designing dispensers for different purposes. For monitoring traps, a release rate in the 11 to 67 µ g/day range is sufficient. nih.gov For mating disruption, where the goal is to saturate the environment with the pheromone, higher release rates are necessary, but the data suggests there is a point of diminishing returns. usu.eduresearchgate.net This optimization research allows for the development of cost-effective technology tailored to specific pest management strategies. researchgate.net
Photostability and Environmental Degradation of Formulated Pheromone
The chemical stability of (8E,10E)-8,10-Dodecadien-1-ol, acetate, is of paramount importance for its efficacy in pest management strategies. As a semiochemical, its function relies on maintaining a specific isomeric purity and concentration in the environment. However, once released from a dispenser, the formulated pheromone is subject to various environmental factors that can lead to its degradation and loss of activity. The primary contributors to this degradation are photodegradation, oxidation, and temperature fluctuations.
Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight is a major cause of degradation for many organic compounds, including pheromones. UV radiation can provide the energy needed to induce chemical reactions, such as isomerization and oxidation, which can alter the structure of the pheromone molecule. This can lead to the formation of inactive or even antagonistic isomers, which may inhibit the desired behavioral response in the target insect. For instance, exposure to UV and oxygen can accelerate the isomerization of codlemone into isomers that are antagonistic to male moths. usu.edu The formulation of the pheromone plays a crucial role in its photostability. Microencapsulation, for example, is a technique used to protect the active pheromone from environmental factors, including UV radiation. suterra.comsasnanotechnologies.com By encasing the pheromone in a protective matrix, its exposure to light and air is minimized, thereby extending its field life and efficacy.
Oxidation: The conjugated diene system in (8E,10E)-8,10-Dodecadien-1-ol, acetate, makes it susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by heat and light. To mitigate oxidative degradation, antioxidants are often incorporated into pheromone formulations. These compounds act as stabilizers by quenching free radicals and inhibiting the formation of peroxides. researchgate.net The inclusion of a suitable antioxidant is considered essential to protect the chemical integrity of the pheromone, ensuring its stability within the formulation and preserving it for as long as possible in the field. google.com
Environmental Factors and Formulation Impact: The rate of environmental degradation is significantly influenced by the type of formulation and the materials used in the dispenser. Sprayable microencapsulated formulations are designed to adhere to foliage, where they are directly exposed to the elements. While the microcapsules offer a degree of protection, the longevity of these treatments is still dependent on environmental conditions. nih.gov Passive dispensers, on the other hand, are constructed from various materials that can influence the stability of the pheromone they contain. The choice of carrier and the presence of stabilizing agents in the formulation are critical for achieving a controlled and constant release of the active substance while protecting it from degradation. google.com
Table 1: Impact of Stabilizers and Formulation on Pheromone Stability
| Stabilizer/Formulation Component | Function | Impact on (8E,10E)-8,10-Dodecadien-1-ol, acetate |
|---|---|---|
| Antioxidants | Inhibit oxidation by scavenging free radicals. | Preserves the chemical integrity of the pheromone, preventing the formation of inactive oxidation byproducts. researchgate.netgoogle.com |
| UV Stabilizers | Absorb or block UV radiation. | Reduces photodegradation and isomerization, maintaining the correct isomeric ratio for biological activity. google.com |
| Microencapsulation | Creates a protective barrier around the pheromone. | Shields the active ingredient from UV light, oxygen, and moisture, leading to a more consistent and prolonged release. suterra.comsasnanotechnologies.com |
| Carrier Matrix (e.g., polymers, waxes) | Controls the diffusion and release of the pheromone. | The choice of matrix material affects the release rate and can offer some protection against environmental degradation. nih.gov |
Innovation in Pheromone Dispenser Technology
The effectiveness of mating disruption strategies using (8E,10E)-8,10-Dodecadien-1-ol, acetate, is heavily reliant on the technology used to dispense the pheromone into the environment. The ideal dispenser should ensure a consistent and controlled release of the pheromone over a prolonged period, be cost-effective, and easy to apply. nih.gov Over the years, significant innovations have been made in dispenser technology, moving from simple passive emitters to more sophisticated and sustainable systems.
Passive Dispenser Systems: These are the most traditional and widely used type of pheromone dispensers. They typically consist of a polymer matrix, such as a polyethylene tube or a laminated plastic flake, impregnated with the pheromone. frontiersin.org Examples include Isomate and Checkmate dispensers. usu.edu The release of the pheromone is governed by diffusion through the polymer and is influenced by environmental factors, particularly temperature. tandfonline.comnih.gov While effective, a key challenge with passive dispensers is achieving a zero-order release rate, meaning a constant release of the pheromone over time. usda.gov Their release rates tend to decrease as the pheromone reservoir is depleted. The main differences among various passive dispensers lie in the packaging and delivery mechanism of the pheromone. usu.edu
Aerosol Emitter Systems: Also known as "puffers," these are active-release systems that periodically spray a small amount of the pheromone into the air. frontiersin.org These devices, such as the Checkmate Puffer and Isomate CM Mist, can be programmed to release the pheromone at specific times, often coinciding with the peak activity of the target pest. frontiersin.org A significant advantage of aerosol emitters is the reduced labor required for deployment, as only a few units are needed per hectare compared to the hundreds of passive dispensers. nih.govresearchgate.net Research has shown that aerosol dispensers formulated with 50% less codlemone can provide a level of orientation disruption equal to the standard commercial formulation. frontiersin.org However, the low deployment density may result in uneven pheromone coverage in some areas. researchgate.net
Sprayable Formulations and Microencapsulation: This technology involves encapsulating the pheromone in microscopic polymer capsules, which are then suspended in a liquid and applied using standard agricultural sprayers. suterra.com Each microcapsule acts as a tiny dispenser, protecting the pheromone from rapid degradation and controlling its release over time. suterra.comsasnanotechnologies.com This method allows for a more uniform application of the pheromone across the crop canopy. The longevity of sprayable pheromone treatments is typically around four weeks, depending on environmental conditions. nih.gov
Table 2: Comparison of Pheromone Dispenser Technologies
| Dispenser Technology | Principle of Operation | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Passive Dispensers (e.g., Isomate, Checkmate) | Diffusion of pheromone from a polymer matrix. frontiersin.org | Simple, widely used, no mechanical parts. | Release rate is temperature-dependent and decreases over time; labor-intensive application. usu.edutandfonline.com |
| Aerosol Emitters (e.g., Puffers) | Timed, active release of an aerosolized pheromone formulation. frontiersin.org | Reduced labor for deployment; programmable release times. nih.govresearchgate.net | Potential for uneven coverage; requires batteries and maintenance. researchgate.net |
| Microencapsulated Sprays | Pheromone is encapsulated in microscopic polymer shells and sprayed onto the crop. suterra.com | Uniform application; can be applied with existing spray equipment. suterra.com | Shorter field life compared to some passive dispensers; susceptible to rain wash-off. nih.gov |
| Biodegradable Dispensers (e.g., Oleogels, Mater-Bi) | Pheromone is incorporated into a biodegradable material. acs.orgnovamont.com | Environmentally friendly, reduces plastic waste. novamont.com | Performance and longevity are still being optimized compared to conventional dispensers. acs.org |
| Meso Dispensers | Larger dispensers with a higher pheromone load, applied at a lower density. researchgate.netiobc-wprs.org | Reduced application time and labor compared to standard passive dispensers. researchgate.net | May compromise mating disruption if densities are too low. researchgate.net |
Environmental Fate and Ecotoxicological Considerations of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e
Persistence and Mobility in Soil and Water Environments
The environmental persistence of a substance is determined by its resistance to degradation from biological and chemical processes, including biodegradation, hydrolysis, and photolysis. nih.gov Mobility is influenced by properties such as the soil sorption coefficient (Koc) and water solubility. chemsafetypro.comepa.gov
Straight-chain lepidopteran pheromones (SCLPs), the chemical class to which (8E,10E)-8,10-dodecadien-1-ol, acetate (B1210297) belongs, are generally characterized by high volatility and rapid dissipation in the air. europa.eu This rapid dissipation is a key feature, as the compound functions as an airborne chemical signal. The pheromone is typically released from specialized dispensers, and its effectiveness can be reduced by photodegradation, the breakdown of the chemical by sunlight. vt.edu For this reason, dispensers are often placed in shaded parts of the tree canopy to maximize their longevity and effectiveness. vt.edu
Biodegradation Pathways in Natural Ecosystems
Specific studies detailing the complete biodegradation pathways of (8E,10E)-8,10-dodecadien-1-ol, acetate in natural ecosystems are limited. However, based on its chemical structure—an acetate ester of a long-chain dienol—it is expected to undergo degradation through common metabolic routes for lipids.
As a member of the SCLP family, it is structurally similar to naturally occurring fatty acids and is expected to be metabolized in a similar fashion. usda.gov The primary degradation pathways would likely involve:
Ester Hydrolysis: The acetate group is susceptible to hydrolysis by esterase enzymes present in soil and water microorganisms, which would cleave the molecule into acetic acid and the corresponding alcohol, (8E,10E)-8,10-dodecadien-1-ol (Codlemone).
Beta-Oxidation: Following hydrolysis, the resulting fatty alcohol can be oxidized to a fatty acid, which can then be broken down by microorganisms through the beta-oxidation pathway, a common metabolic process for deriving energy from fatty acids.
Potential for Bioaccumulation and Environmental Partitioning
Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues. A 2010 report from the USDA's Animal and Plant Health Inspection Service (APHIS) concluded that the bioaccumulation of SCLPs in humans is not expected. usda.gov This is because these pheromones are structurally similar to common dietary fats and are readily metabolized. usda.gov This low potential for bioaccumulation is expected to extend to other organisms in the ecosystem.
The environmental partitioning of the compound is largely governed by its physicochemical properties. While specific experimental data for the acetate form is sparse, properties for the closely related alcohol, codlemone, provide insight into its likely behavior. Its high volatility suggests a strong tendency to partition into the atmosphere, which is consistent with its function as an airborne signal. europa.eu
| Physical or Chemical Property | Value | Reference |
|---|---|---|
| Vapor pressure (25°C) | 1.428 × 10⁻² mm Hg | usda.gov |
| Specific gravity (25°C) | 0.857 | usda.gov |
| Flash point | 91°C | usda.gov |
| Boiling point | 110–120°C | usda.gov |
Impact on Non-Target Arthropods and Ecosystem Services
A significant advantage of using pheromones in pest management is their high degree of species specificity. researchgate.netnih.gov (8E,10E)-8,10-dodecadien-1-ol, acetate is designed to affect the behavior of the codling moth specifically, disrupting its mating cycle. scoutlabs.ag
Regulatory agencies have consistently found that SCLPs pose a low risk to non-target organisms. The U.S. Environmental Protection Agency (EPA) has stated that adverse effects on non-target organisms are not expected because these pheromones are used in very small amounts and are highly selective. epa.govepa.gov This selectivity ensures that beneficial insects, such as pollinators (e.g., bees) and natural predators of pests, are not harmed, which is a critical component of maintaining healthy ecosystem services within an agricultural setting. agriculture.vic.gov.auucanr.edu Unlike broad-spectrum insecticides that can negatively impact a wide range of species, pheromone-based strategies help preserve the beneficial insect populations that contribute to biological pest control. scoutlabs.agagriculture.vic.gov.au
| Organism Group | Expected Impact | Rationale | Reference |
|---|---|---|---|
| Beneficial Insects (e.g., bees, predators) | Low / Negligible | High species specificity of the pheromone; non-toxic mode of action. | scoutlabs.agucanr.edu |
| Other Non-Target Arthropods | Low / Negligible | Pheromone acts on a select group of insects; low environmental concentrations. | epa.gov |
| Aquatic Organisms | Low Risk (Dispensers) | Low application rates and rapid dissipation limit exposure. EFSA noted a data gap for finalizing risk assessment for spray applications. | nih.gov |
Future Research Directions and Emerging Paradigms in 8,10 Dodecadien 1 Ol, Acetate, 8e,10e Studies
Advanced Synthetic Strategies for Sustainable Production
The conventional chemical synthesis of insect pheromones like codlemone can be complex and costly. nih.gov Future research is increasingly focused on "green chemistry" and biocatalytic methods to create more sustainable and economical production pathways. A significant advancement in this area is the metabolic engineering of oilseed crops, such as Camelina (Camelina sativa), to produce pheromone precursors. nih.gov Researchers have successfully engineered this non-food crop to produce C12 fatty acid precursors, which can then be converted into codlemone. nih.gov This plant-based production platform offers a potentially scalable and environmentally friendly alternative to traditional synthesis. nih.gov
Another avenue of research involves biocatalysis, using enzymes to perform specific chemical transformations. For instance, thermophilic enzymes and alkaline phosphatases have been used in one-pot syntheses of pheromone analogues, demonstrating the potential for enzymatic reactions to streamline production. researchgate.net These biological manufacturing systems are anticipated to reduce reliance on hazardous chemicals and minimize waste, aligning with global sustainability goals.
Table 1: Comparison of Synthetic Production Strategies for Codlemone
| Strategy | Description | Advantages | Challenges |
| Conventional Chemical Synthesis | Multi-step chemical reactions using traditional organic chemistry methods. google.comresearchgate.net | Established and well-understood processes. | Can be costly, complex, and may involve hazardous reagents and byproducts. nih.gov |
| Metabolic Engineering (Plant-based) | Genetically modifying oilseed crops like Camelina sativa to produce pheromone precursors. nih.gov | Sustainable, potentially lower cost at scale, environmentally friendly. nih.govnih.gov | Requires significant upfront research and development; crop cultivation and extraction logistics. |
| Biocatalysis (Enzyme-based) | Using isolated enzymes or whole microorganisms to perform specific, stereoselective reactions. researchgate.net | High specificity, milder reaction conditions, reduced environmental impact. | Enzyme stability, cost of enzyme production, and optimization of reaction conditions. |
This table is based on data from multiple sources to provide a comparative overview.
Deeper Understanding of Pheromone Reception and Neuroethology
The effectiveness of pheromone-based control strategies is fundamentally tied to the moth's ability to detect and respond to the chemical signal. nih.gov Future research aims to delve deeper into the molecular and neurological basis of pheromone reception in C. pomonella. The process begins when pheromone molecules are captured by the male moth's antennae and transported to olfactory receptor neurons (ORNs). nih.govnih.gov
Recent studies have begun to deorphanize specific olfactory receptors (ORs) in the codling moth. For example, CpomOR6a has been identified as a receptor that responds to (8E,10E)-8,10-dodecadien-1-yl acetate (B1210297) (codlemone acetate), a compound that acts as a strong antagonist to the primary pheromone. researchgate.netslu.se This antagonistic interaction is crucial for maintaining reproductive isolation between the codling moth and its sibling species, the pear moth (C. pyrivora). slu.se Furthermore, research has shown that the male moth's response to the sex pheromone is significantly enhanced by the presence of host-plant volatiles, such as pear ester. slu.se The receptor CpomOR3 responds to pear ester, indicating that the moth's brain integrates both the "mate" signal (pheromone) and the "habitat" signal (kairomone) to locate a female on a suitable host plant. researchgate.netslu.se
Understanding this intricate interplay at the neurological level will allow for the design of more effective lures and disruption strategies that manipulate the moth's natural behaviors more precisely. nih.govfrontiersin.org
Application of Artificial Intelligence and Machine Learning in Pheromone Discovery and Design
Beyond monitoring, AI and ML can be applied to the vast datasets generated from chemical ecology and neurophysiology studies. By analyzing the relationships between chemical structures and electrophysiological or behavioral responses, machine learning models could predict the activity of novel compounds. This could accelerate the discovery of new, more potent pheromone analogues or antagonists, or help in designing optimized blends of existing semiochemicals for specific environmental conditions or pest populations.
Development of Multi-Pheromone and Semiochemical Blends for Complex Pest Scenarios
The simple use of a single pheromone component is evolving towards the application of more complex semiochemical blends. Research has demonstrated that combining the primary sex pheromone with other compounds can significantly increase trap efficacy and attract both sexes. slu.se A key example is the addition of pear ester, a kairomone that attracts both male and female codling moths. usda.govucanr.edu
Further studies have explored a range of host plant volatiles (HPVs) to create more potent lures. For instance, adding compounds like (E,E)-α-farnesene to a core blend has been shown to increase catches of both male and female moths. slu.se Conversely, some compounds, such as (Z)-3-hexenol, can decrease catches, indicating a repellent or antagonistic effect. slu.se This knowledge allows for the fine-tuning of lures for specific purposes, such as mass trapping or monitoring. pherobase.com
The development of these multi-component blends is crucial for managing pests in orchards treated with mating disruption (MD), where high concentrations of the primary pheromone can make standard traps less effective. Kairomone-based lures provide an effective way to monitor populations and assess the success of MD programs. wsu.edu
Table 2: Effects of Adding Host Plant Volatiles (HPVs) to a Core Attractant Blend
| Added Compound | Effect on Male Catch | Effect on Female Catch | Effect on Total Catch |
| (E,E)-α-farnesene | Increase | Increase | Increase |
| β-myrcene | No significant effect | Increase | Increase |
| (Z)-jasmone | Increase | No significant effect | Increase |
| (Z)-3-hexenol | No significant effect | Decrease | Decrease |
| (Z)-3-hexenyl acetate | No significant effect | Decrease | No significant effect |
This table summarizes findings from screening various HPVs as additions to a core attractant blend for Cydia pomonella, based on data presented in a 2021 study. slu.se
Integration of Pheromone Research with Climate Change Adaptation Strategies
Climate change poses a significant threat to the efficacy of existing pest management strategies. researchgate.netnih.gov Rising global temperatures can directly impact the stability and biological activity of pheromone molecules. nih.gov Research has shown that heating codlemone lures to 32°C significantly reduces the number of males caught in traps, likely due to the degradation of the pheromone and an increase in isomeric impurities. nih.gov This suggests that under warmer climate scenarios, the effectiveness of pheromone dispensers could be compromised. The addition of antioxidants and UV stabilizers to pheromone formulations has shown promise in mitigating this degradation, particularly in regions experiencing significant temperature increases. nih.gov
Indirectly, climate change alters the life cycle and population dynamics of the codling moth. nih.gov Warmer temperatures lead to an earlier emergence of adults in the spring and can result in an increased number of generations (voltinism) per year. nih.govishs.orgplos.org This shift requires adjustments to the timing and application of control measures, including mating disruption. ishs.orgresearchgate.net Interestingly, some models suggest that while pesticide control windows may shrink, behavioral control strategies like mating disruption could become more effective under future climate scenarios. researchgate.net Future research must focus on developing climate-resilient pheromone formulations and adapting IPM models to account for the altered phenology of pests in a warming world. nih.gov
Translational Research from Laboratory to Field Applications for Global Food Security
The ultimate goal of pheromone research is its successful application in the field to protect crops and enhance global food security. Codling moth infestations can lead to crop losses of up to 80-95% if left uncontrolled, making effective management essential for fruit production worldwide. usda.govnih.gov Translating laboratory findings into practical, affordable, and effective tools for growers is a critical ongoing challenge.
Mating disruption (MD) is a prime example of successful translational research, now used on hundreds of thousands of hectares of orchards globally. researchgate.net This technique uses synthetic pheromones to saturate the orchard air, preventing males from locating females and thereby reducing mating. wsu.eduvt.edu Research continues to refine MD by optimizing dispenser technology and combining it with other strategies, such as the sterile insect technique (SIT) and mass trapping with kairomone-enhanced lures. plantandfood.com
The economic viability of these technologies is paramount. The cost of pheromone dispensers can be a barrier for some growers, and research aimed at reducing production costs through methods like biosynthesis is crucial. By developing more effective and affordable semiochemical-based tools, researchers can help reduce the reliance on conventional insecticides, mitigate the development of insecticide resistance, and support sustainable agriculture on a global scale. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. How can (8E,10E)-8,10-dodecadien-1-ol, acetate be structurally characterized, and what synthetic methodologies are recommended for laboratory-scale production?
- Answer : Structural identification requires a combination of NMR (¹H and ¹³C) and IR spectroscopy. The ¹H NMR spectrum in CDCl₃ reveals characteristic olefinic proton signals at δ 5.3–5.5 ppm (doublets for E,E-configuration), while IR shows ester C=O stretching near 1740 cm⁻¹ . Synthesis involves a two-step process: (1) coupling of sodium alkoxide intermediates with haloethers under inert conditions (0–10°C), and (2) acid-catalyzed hydrolysis (e.g., H₂SO₄) to yield the final product. Purification via fractional distillation under vacuum (10 mmHg) achieves >99% isomer purity .
Q. What analytical techniques are optimal for quantifying isomer ratios in synthetic blends of 8,10-dodecadien-1-ol derivatives?
- Answer : Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) resolves geometric isomers. Coupling GC with mass spectrometry (GC-MS) using electron ionization (EI) confirms molecular ions (e.g., m/z 226 for acetate derivatives). NMR in benzene-d₆ enhances resolution of coupling constants (e.g., J = 15–16 Hz for trans olefins) .
Q. How should researchers design bioassays to evaluate the pheromone activity of (8E,10E)-8,10-dodecadien-1-ol, acetate in target Lepidoptera species?
- Answer : Use wind-tunnel assays with male moths, exposing them to controlled pheromone doses (e.g., 0.1–10 µg on rubber septa). Quantify wing-fanning, upwind flight, and source contact. For field trials, deploy delta traps baited with synthetic lures (e.g., 1 mg load) and compare catches to virgin female-baited traps. Standardize trap height (1.5–2 m) and placement (peripheral orchard rows) to minimize environmental variability .
Advanced Research Questions
Q. How can conflicting field data on trap efficacy (e.g., low catches in acorn moth studies) be systematically investigated?
- Answer : Conduct multi-year trials to account for ecological variables (e.g., acorn crop cycles, larval density). Pair pheromone traps with environmental sensors to correlate catches with temperature, humidity, and wind patterns. Use mark-release-recapture techniques to assess male mobility and trap competition .
Q. What methodologies optimize isomer ratios in pheromone blends for enhanced disruptant activity?
- Answer : Test binary/ternary blends of (8E,10E)-acetate with minor components (e.g., dodecanol, tetradecanol) in ratios mimicking natural pheromone profiles (e.g., 84:13:2.7). Use electroantennography (EAG) to screen antennal responses, followed by field trials comparing disruption rates (measured by reduced mating in tethered females) .
Q. How do plant volatiles interact with synthetic (8E,10E)-8,10-dodecadien-1-ol, acetate in modifying moth behavior?
- Answer : Co-deploy pheromone lures with host volatiles (e.g., pear ester, acetic acid) in multi-component traps. Analyze synergistic effects via dose-response assays and neural recording of antennal lobe activity. For example, ethyl (E,Z)-2,4-decadienoate enhances attraction in codling moth when combined with codlemone .
Q. What environmental factors critically influence pheromone degradation and residual efficacy in field applications?
- Answer : Monitor UV-induced isomerization using HPLC under natural sunlight exposure. Assess residual persistence via GC-MS analysis of aged lures. Field studies show residues decline to <0.02 mg/kg post-application, requiring reapplication intervals aligned with moth flight phenology .
Data Contradiction and Validation
Q. How should researchers address discrepancies in pheromone-mediated mating disruption efficacy across geographic regions?
- Answer : Perform comparative studies controlling for orchard density, alternative host plants, and pest population genetics. Validate lure efficacy via qPCR analysis of spermatophore transfer in females or pheromone titers in female glands .
Q. What protocols resolve inconsistencies in residue analysis for (8E,10E)-8,10-dodecadien-1-ol, acetate in crop matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
